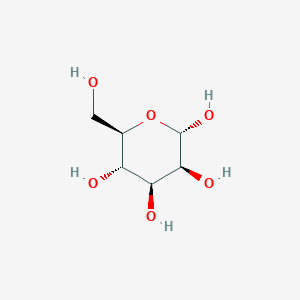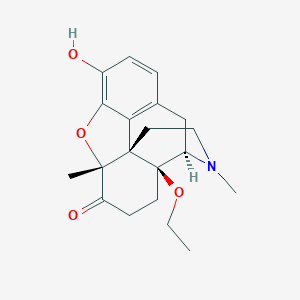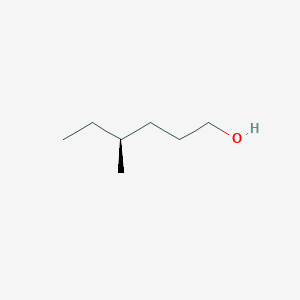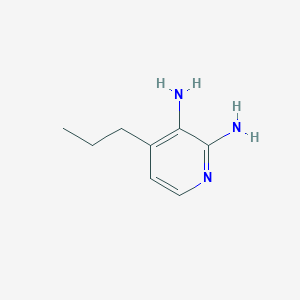
4-Propylpyridine-2,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Propylpyridine-2,3-diamine, also known as 4-PPD, is a chemical compound that has been widely used in the rubber industry as an antioxidant to prevent the degradation of rubber products. However, recent scientific research has shown that 4-PPD has potential applications in the field of medicine due to its unique biochemical and physiological properties.
Wirkmechanismus
The mechanism of action of 4-Propylpyridine-2,3-diamine is not yet fully understood. However, it is believed to work by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress in cells.
Biochemische Und Physiologische Effekte
4-Propylpyridine-2,3-diamine has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have a positive effect on the cardiovascular system by reducing blood pressure and improving blood flow.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Propylpyridine-2,3-diamine in lab experiments is its low toxicity. Additionally, it is relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not yet fully understood, which makes it difficult to design experiments that target specific pathways.
Zukünftige Richtungen
There are several future directions for research on 4-Propylpyridine-2,3-diamine. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is interest in exploring its potential as an anti-cancer agent. Finally, further research is needed to fully understand its mechanism of action and how it can be used to target specific pathways in cells.
In conclusion, 4-Propylpyridine-2,3-diamine is a chemical compound that has potential applications in the field of medicine due to its unique biochemical and physiological properties. While its mechanism of action is not yet fully understood, recent scientific research has shown that it has anti-inflammatory, anti-cancer, and neuroprotective properties. Further research is needed to fully understand its potential applications and mechanism of action.
Synthesemethoden
The synthesis of 4-Propylpyridine-2,3-diamine involves the reaction of 4-aminopyridine with propionaldehyde in the presence of a catalyst. The resulting product is then purified through a series of chemical reactions to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
Recent studies have shown that 4-Propylpyridine-2,3-diamine has potential applications in the field of medicine. It has been found to possess anti-inflammatory, anti-cancer, and neuroprotective properties. Additionally, it has been shown to have a positive effect on the cardiovascular system.
Eigenschaften
CAS-Nummer |
135070-77-8 |
|---|---|
Produktname |
4-Propylpyridine-2,3-diamine |
Molekularformel |
C8H13N3 |
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
4-propylpyridine-2,3-diamine |
InChI |
InChI=1S/C8H13N3/c1-2-3-6-4-5-11-8(10)7(6)9/h4-5H,2-3,9H2,1H3,(H2,10,11) |
InChI-Schlüssel |
QLUQKHWXZSHTAD-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=NC=C1)N)N |
Kanonische SMILES |
CCCC1=C(C(=NC=C1)N)N |
Synonyme |
2,3-Pyridinediamine, 4-propyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



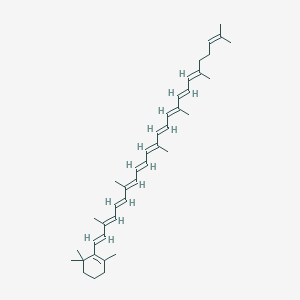
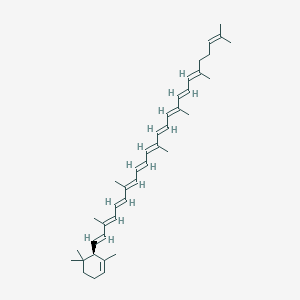
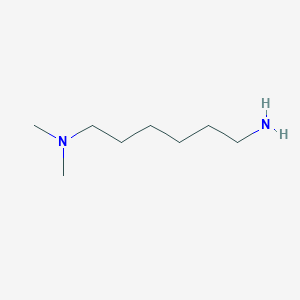
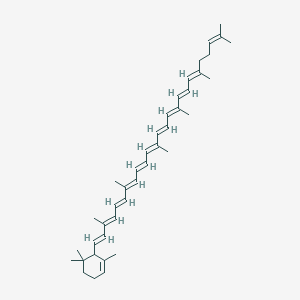
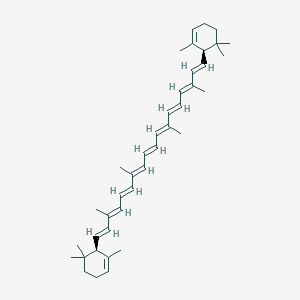
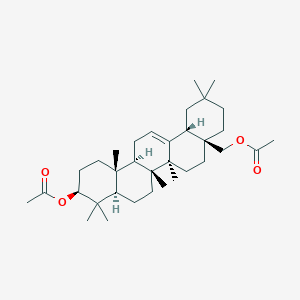
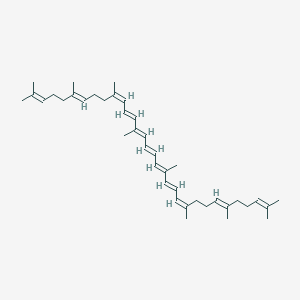
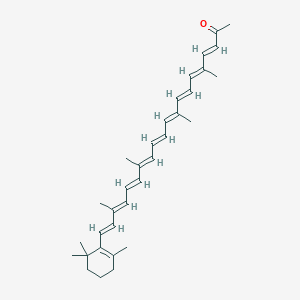
![[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphoryl] phosphono hydrogen phosphate](/img/structure/B162418.png)
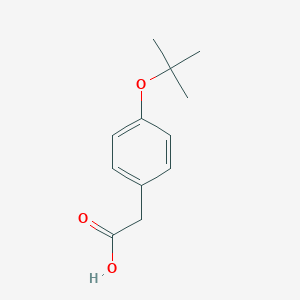
![(1R,2R,4S)-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-Hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B162421.png)
